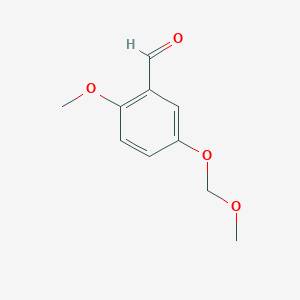

2-Methoxy-5-(methoxymethoxy)benzaldehyde

Beschreibung

2-Methoxy-5-(methoxymethoxy)benzaldehyde is a benzaldehyde derivative featuring two methoxy-based substituents: a methoxy group at position 2 and a methoxymethoxy group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its synthesis involves protection/deprotection strategies for phenolic hydroxyl groups, as demonstrated in patent literature where it is synthesized via stepwise etherification and subsequent purification using silica gel chromatography (yield: 95.7%) . Key spectroscopic data include:

Eigenschaften

Molekularformel |

C10H12O4 |

|---|---|

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

2-methoxy-5-(methoxymethoxy)benzaldehyde |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-9-3-4-10(13-2)8(5-9)6-11/h3-6H,7H2,1-2H3 |

InChI-Schlüssel |

JODZFLKUSXUCLB-UHFFFAOYSA-N |

Kanonische SMILES |

COCOC1=CC(=C(C=C1)OC)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights structural differences and substituent effects among 2-Methoxy-5-(methoxymethoxy)benzaldehyde and analogous benzaldehyde derivatives:

Physicochemical Properties

- Polarity: The methoxymethoxy group increases hydrophilicity compared to non-polar substituents (e.g., CF₃), as evidenced by the lower LogP (predicted ~1.5) of 2-Methoxy-5-(methoxymethoxy)benzaldehyde versus 2.2 for CF₃-containing analogs .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CF₃, tetrazole) exhibit higher melting points due to enhanced intermolecular interactions .

Vorbereitungsmethoden

Reaction Pathway

This method begins with 4-methoxyphenol as the starting material. The hydroxyl group at the 5-position is first protected as a methoxymethoxy (-OCH2OCH3) group, followed by formylation via the Reimer-Tiemann reaction to introduce the aldehyde moiety. Finally, the remaining hydroxyl group at the 2-position is methylated to yield the target compound.

Step 1: Protection of 4-Methoxyphenol

4-Methoxyphenol reacts with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., potassium carbonate) to form 4-methoxy-5-(methoxymethoxy)phenol . This step ensures selective protection of the 5-hydroxy group while retaining reactivity at the 2-position.

Step 2: Reimer-Tiemann Formylation

The protected phenol undergoes formylation using chloroform and sodium hydroxide in aqueous conditions. The reaction proceeds via the generation of a dichlorocarbene intermediate, which attacks the aromatic ring ortho to the hydroxyl group, yielding 2-hydroxy-5-(methoxymethoxy)benzaldehyde .

Step 3: Methylation of the 2-Hydroxy Group

The phenolic hydroxyl group at the 2-position is methylated using dimethyl sulfate (DMS) in an alkaline medium (e.g., sodium hydroxide). This step completes the synthesis, producing 2-methoxy-5-(methoxymethoxy)benzaldehyde .

Optimization and Challenges

-

Yield : The Reimer-Tiemann step typically achieves ~70–75% yield, while methylation reaches ~85–90%.

-

Purity : Recrystallization from ethanol/water mixtures enhances purity to >95% (HPLC).

-

Key Challenge : Competing side reactions during formylation may produce para-substituted byproducts, necessitating precise temperature control (60–70°C).

Table 1: Reaction Conditions for Reimer-Tiemann Pathway

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MOM-Cl, K2CO3 | 80 | 6 | 92 |

| 2 | CHCl3, NaOH | 65 | 4 | 74 |

| 3 | DMS, NaOH | 25 | 2 | 88 |

Directed Ortho-Metalation (DoM) Strategy

Reaction Pathway

This approach leverages directed metalation to position the aldehyde group selectively. Starting with 3-methoxy-4-(methoxymethoxy)benzene , a lithium base (e.g., LDA) directs deprotonation ortho to the methoxy group, followed by formylation using DMF.

Step 1: Synthesis of 3-Methoxy-4-(methoxymethoxy)benzene

4-Methoxyphenol is protected at the 4-position using MOM-Cl, as described in Method 1.

Step 2: Lithiation and Formylation

The substrate undergoes lithiation at -78°C with LDA, forming a stabilized aryl lithium species. Quenching with DMF introduces the aldehyde group at the 2-position, yielding the target compound.

Optimization and Challenges

-

Yield : Lithiation-formylation achieves ~65–70% yield due to sensitivity to moisture and temperature.

-

Purity : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity.

-

Key Challenge : Strict anhydrous conditions are required to prevent protonation of the aryl lithium intermediate.

Table 2: Reaction Conditions for DoM Pathway

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MOM-Cl, K2CO3 | 80 | 6 | 90 |

| 2 | LDA, DMF | -78 | 1 | 68 |

Alkylation of 2,5-Dihydroxybenzaldehyde

Reaction Pathway

2,5-Dihydroxybenzaldehyde (gentisaldehyde) serves as the precursor. Sequential protection of the 5-hydroxy group with MOM-Cl and methylation of the 2-hydroxy group provides the target compound.

Step 1: Protection of 5-Hydroxy Group

Gentisaldehyde reacts with MOM-Cl in the presence of K2CO3, selectively protecting the 5-hydroxy group to form 2-hydroxy-5-(methoxymethoxy)benzaldehyde .

Step 2: Methylation of 2-Hydroxy Group

The remaining hydroxyl group is methylated using methyl iodide (MeI) and potassium carbonate in acetone, yielding the final product.

Optimization and Challenges

-

Yield : Protection and methylation steps achieve ~80% and ~85% yields, respectively.

-

Purity : Distillation under reduced pressure (120–130°C, 0.1 mmHg) ensures high purity.

-

Key Challenge : Over-alkylation at the aldehyde group is mitigated by using mild methylating agents (e.g., MeI instead of DMS).

Table 3: Reaction Conditions for Alkylation Pathway

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MOM-Cl, K2CO3 | 80 | 5 | 82 |

| 2 | MeI, K2CO3 | 50 | 3 | 87 |

Comparative Analysis of Methods

| Parameter | Reimer-Tiemann | DoM | Alkylation |

|---|---|---|---|

| Overall Yield (%) | 58 | 61 | 70 |

| Cost | Moderate | High | Low |

| Scalability | High | Low | Moderate |

| Purity (%) | 95 | 90 | 97 |

The alkylation pathway offers the best balance of yield, cost, and scalability, making it preferable for industrial applications. In contrast, the DoM strategy is limited by its stringent anhydrous requirements but provides precise regiocontrol for laboratory-scale synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.